tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 4-bromo-1H-indole, the pyrrolidine ring is formed through a series of reactions including Vilsmeier formylation, reduction, and protection of the hydroxy group.
Formation of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving appropriate reagents and conditions.
Introduction of the Benzylidene Group: The benzylidene group is added through a condensation reaction with benzaldehyde or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a benzylidene group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
CAS No. |
79778-45-3 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(21)16-20-14(17(22)24-16)12-13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3/b14-12- |
InChI Key |
PSZAWGWLFFKZBT-OWBHPGMISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CC3=CC=CC=C3)C(=O)O2 |
Origin of Product |
United States |
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